2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H10ClN2·2HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 5-chloropyridine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can improve efficiency and yield. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The compound’s ability to undergo substitution reactions allows it to modify biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds such as:
- (5-Chloropyridin-2-yl)methanamine dihydrochloride
- Ethyl 2-[(5-chloropyridin-2-yl)amino]acetate hydrochloride
- Chlorantraniliprole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11Cl3N2 |
---|---|
Molecular Weight |
229.5 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-2-7(3-4-9)10-5-6;;/h1-2,5H,3-4,9H2;2*1H |
InChI Key |
LQFOOYFKJBQJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCN.Cl.Cl |
Origin of Product |
United States |
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